Inosine 5'-monophosphate disodium salt hydrate

Description

Introduction to Inosine 5'-Monophosphate Disodium Salt Hydrate

Chemical Nomenclature and Structural Characteristics

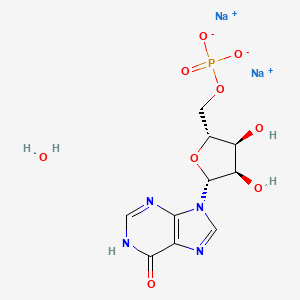

The systematic IUPAC name for this compound is disodium;[(2S,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate , reflecting its stereochemical precision. The structure comprises three key components:

- A hypoxanthine base with a keto group at position 6, distinguishing it from adenosine.

- A β-D-ribofuranose ring in the (2S,3S,4R,5R) configuration, which governs molecular interactions.

- A monophosphate group esterified to the ribose 5'-hydroxyl, neutralized by two sodium ions.

The hydration state (typically one water molecule per formula unit) enhances crystalline stability, as shown in X-ray diffraction studies. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 352195-40-5 | |

| Molecular Formula | C10H11N4Na2O8P | |

| Molecular Weight | 392.17 g/mol | |

| Synonymous Names | Disodium 5'-inosinate; E631 | |

| SMILES Notation | [Na+].[Na+].O[C@@H]1C@@HOC@HN1C=NC2=C1N=CNC2=O |

The compound's aqueous solubility (>50 mg/mL) and stability at pH 6–8 make it suitable for industrial applications.

Historical Discovery and Scientific Significance

Inosine derivatives were first identified in 1895 during studies on meat extracts, though the disodium salt hydrate form emerged later through synthetic refinement. Landmark developments include:

- 1908 : Walter Jacobs and Michael Heidelberger achieved the first chemical synthesis of inosine via adenosine nitrosation, laying groundwork for nucleotide analog production.

- 1970 : Crystal structure elucidation by Munns et al. revealed the compound's ability to mimic adenosine 5'-monophosphate in enzymatic binding pockets.

- 2000s : Regulatory approvals as a food additive (E631) capitalized on its synergy with monosodium glutamate to reduce sodium content while enhancing umami perception.

This compound's significance extends to RNA biology, where inosine modifications regulate transcript stability and translation efficiency. Industrial adoption in processed foods grew exponentially post-2000, driven by demand for clean-label flavor enhancers.

Regulatory Status and Industrial Classification

This compound holds dual regulatory classifications:

Food Additive

- United States : Generally Recognized as Safe (GRAS) under 21 CFR 172.535, permitting use in soups, snacks, and sauces at ≤500 ppm.

- European Union : Approved as E631 under Regulation (EC) No 1333/2008, with usage limits harmonized across member states.

Biochemical Reagent

- Classified under Harmonized System code 2934.99.3900 for laboratory use, exempt from food additive restrictions when ≥98% pure.

Key regulatory distinctions:

| Jurisdiction | Use Case | Maximum Level | Legal Basis |

|---|---|---|---|

| USA | Processed foods | 0.5% | 21 CFR 172.535 |

| EU | Savory snacks | 0.3% | Regulation (EC) 1333/2008 |

| Japan | Instant noodles | 0.8% | JAS Standard 9203 |

Properties

IUPAC Name |

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N4O8P.2Na.H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCIGEIXDXQSGM-MSQVLRTGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N4Na2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192013-78-7, 4691-65-0, 352195-40-5 | |

| Record name | Disodium 5'-inosinate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192013787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inosine 5'-monophosphate disodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INOSINE 5'-MONOPHOSPHATE, DISODIUM SALT HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 5'-INOSINATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ6R6P2Y0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Inosine 5’-monophosphate disodium salt hydrate can be synthesized through the enzymatic conversion of adenosine monophosphate to inosine monophosphate. This process involves the use of adenosine deaminase, which catalyzes the deamination of adenosine monophosphate to inosine monophosphate. The reaction is typically carried out under mild conditions, with a pH range of 7.0 to 8.0 and a temperature range of 25°C to 37°C .

Industrial Production Methods

Industrial production of inosine 5’-monophosphate disodium salt hydrate often involves fermentation processes using microorganisms such as Saccharomyces cerevisiae. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Inosine 5’-monophosphate disodium salt hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form xanthosine monophosphate.

Reduction: It can be reduced to form inosine.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia and primary amines are commonly used.

Major Products Formed

Oxidation: Xanthosine monophosphate.

Reduction: Inosine.

Substitution: Various inosine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Inosine 5'-monophosphate disodium salt hydrate is utilized in drug development and therapeutic applications due to its role as a precursor in purine metabolism.

- Enzyme Inhibition Studies : IMP is used as a substrate to study the kinetics of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme critical in purine biosynthesis. Research indicates that inhibiting IMPDH can have therapeutic benefits in conditions like organ transplantation and autoimmune diseases .

- Biomarker Research : Studies have identified IMP as a potential biomarker for monitoring transplant rejection and other metabolic disorders .

Biotechnology Applications

IMP is essential in genetic research and biopharmaceutical production.

- Nucleotide Synthesis : It serves as a key component in the synthesis of nucleic acids, which are vital for genetic engineering and cloning techniques. The compound's role in nucleic acid metabolism makes it invaluable for developing biopharmaceuticals .

- Cell Culture Media : IMP is incorporated into cell culture media to enhance cell growth and viability, facilitating research in cellular biology and drug testing .

Food Industry Applications

This compound is recognized for its flavor-enhancing properties.

- Flavor Enhancer : Commonly used in the food industry, IMP provides umami flavor, enhancing the taste profile of various food products such as soups, sauces, and processed meats. Its ability to improve flavor has made it a popular additive in culinary applications .

Sports Nutrition Applications

IMP is increasingly included in dietary supplements aimed at athletes.

- Performance Enhancement : Research suggests that IMP may improve energy metabolism during physical exertion, thus aiding recovery and performance in athletes. It is often found in formulations designed to support endurance and reduce fatigue during intense workouts .

Case Study 1: IMP as a Biomarker

A study published in Clinica Chimica Acta explored the role of inosine 5'-monophosphate dehydrogenase activity as a biomarker for monitoring transplant rejection in patients. The findings indicated significant correlations between enzyme levels and transplant outcomes, suggesting that IMP could be pivotal in clinical settings for patient monitoring .

Case Study 2: Flavor Enhancement

Research conducted on the sensory properties of food products demonstrated that the addition of inosine 5'-monophosphate significantly increased the umami taste perception in chicken broth samples. This study highlights its effectiveness as a flavor enhancer compared to other additives .

Mechanism of Action

Inosine 5’-monophosphate disodium salt hydrate exerts its effects by acting as a precursor in the biosynthesis of guanosine monophosphate and adenosine monophosphate. It is converted to these nucleotides through enzymatic reactions involving inosine monophosphate dehydrogenase and adenylosuccinate synthetase. These nucleotides play essential roles in cellular energy metabolism, signal transduction, and nucleic acid synthesis .

Comparison with Similar Compounds

Key Properties :

- Source : Commonly derived from Saccharomyces cerevisiae (yeast) via bacterial fermentation .

- Applications: Food Industry: A potent umami flavor enhancer, often synergizing with glutamate and other 5'-nucleotides (e.g., GMP) . Biochemistry: Used in enzymatic assays, metabolic studies, and RNA synthesis . Pharmaceuticals: Investigated for immunomodulatory and antioxidant properties .

IMP-Na₂·xH₂O is highly water-soluble and typically supplied as a white crystalline powder with ≥97% purity . Its hydrate form (e.g., heptahydrate) enhances stability in aqueous solutions .

Comparison with Similar Compounds

Structural and Functional Differences

IMP-Na₂·xH₂O belongs to the 5'-monophosphate nucleotide family, which includes AMP, GMP, CMP, and UMP. Structural variations in the nitrogenous base (purine vs. pyrimidine) and functional groups dictate their biochemical roles and physicochemical properties.

Synergistic Effects :

Chromatographic Behavior

In reversed-phase HPLC, IMP-Na₂·xH₂O exhibits distinct retention patterns compared to other nucleotides. At pH 4.0, IMP's retention factor (k = 2.1) is lower than AMP (k = 3.5) but higher than CMP (k = 1.2) due to differences in protonation states and hydrophobic interactions with stationary phases . Phenyl and cholesterol columns resolve IMP more efficiently than octadecyl phases .

Biochemical Pathways

Stability and Industrial Use

IMP-Na₂·xH₂O's hydrate form improves shelf-life in humid conditions, whereas AMP and GMP are often lyophilized to prevent hydrolysis . In pharmaceutical formulations, IMP is preferred for its lower immunogenicity compared to adenine-containing nucleotides .

Biological Activity

Inosine 5'-monophosphate disodium salt hydrate (IMP) is a nucleotide that plays a significant role in various biological processes, particularly in purine metabolism. It is synthesized from adenosine triphosphate (ATP) and serves as a precursor for adenosine monophosphate (AMP) and guanosine monophosphate (GMP). This article delves into the biological activity of IMP, highlighting its mechanisms, applications, and research findings.

- Chemical Formula : C₁₀H₁₁N₄Na₂O₈P·xH₂O

- Molecular Weight : 392.17 g/mol (anhydrous)

- CAS Number : 4691-65-0

- Solubility : Soluble in water (5% aqueous solution)

IMP acts as an important intermediate in the purine nucleotide cycle, influencing various metabolic pathways. It is involved in:

- Purine Biosynthesis : IMP is the first nucleotide formed during de novo purine synthesis, which is crucial for DNA and RNA synthesis.

- Energy Metabolism : As a product of ATP dephosphorylation, IMP participates in energy transfer processes within cells.

- Regulation of Enzymatic Activity : IMP serves as a substrate for inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme that regulates the balance of purine nucleotides and is a target for immunosuppressive drugs.

Biological Activities

- Immunosuppressive Effects :

-

Antiviral Properties :

- IMP has been studied for its antiviral effects. It has shown promise in inhibiting viral replication by modulating nucleotide pools necessary for viral RNA synthesis.

- Influence on Muscle Metabolism :

- Taste Enhancement :

Table 1: Summary of Key Studies on this compound

Case Studies

-

Transplantation Medicine :

- A clinical study examined the role of IMPDH inhibitors in preventing organ rejection during transplantation. The results indicated that patients receiving these inhibitors had significantly lower rates of graft failure compared to controls.

-

Nutritional Applications :

- In broiler chickens, the incorporation of inosine 5'-monophosphate into their diet resulted in enhanced growth rates and improved feed conversion ratios, suggesting its utility as a nutritional supplement in poultry farming.

Q & A

Q. How can researchers verify the purity and structural integrity of IMP in experimental preparations?

IMP purity is typically assessed using reverse-phase HPLC with UV detection at 254 nm, calibrated against certified reference standards (e.g., ≥98% purity thresholds) . Structural confirmation requires NMR spectroscopy (e.g., H and P NMR) to validate the ribose-phosphate backbone and nucleotide-specific peaks . For anhydrous vs. hydrated forms, thermogravimetric analysis (TGA) quantifies water content .

Q. What are the optimal storage conditions to prevent IMP degradation in long-term studies?

IMP is hygroscopic and should be stored at -20°C in airtight containers under anhydrous conditions. Reconstituted aqueous solutions are stable for ≤1 week at 4°C, but repeated freeze-thaw cycles should be avoided to prevent hydrolysis of the phosphate group .

Q. How should IMP solutions be prepared for in vitro enzymatic assays (e.g., purine biosynthesis studies)?

Dissolve IMP in ultrapure water (18.2 MΩ·cm resistivity) at concentrations ≤50 mM. For kinetic assays, pre-equilibrate solutions to 25°C and adjust pH to 7.4 using Tris-HCl or phosphate buffers. Include 1–5 mM Mg as a cofactor for enzymes like adenylosuccinate synthase .

Advanced Research Questions

Q. How to design isotope-tracing experiments to investigate IMP’s role in de novo purine biosynthesis?

Use N-labeled glycine or C-glutamine in cell cultures to track incorporation into IMP’s purine ring. Analyze metabolites via LC-HRMS with a C18 column (2.6 µm, 100 Å) and 0.1% formic acid/acetonitrile gradient. Quantify isotopic enrichment using software like XCalibur .

Q. What methodologies resolve discrepancies in IMP’s interaction with nucleotide-binding enzymes across studies?

Conflicting binding affinities may arise from buffer ionic strength or pH variations. Standardize conditions:

- Use 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl for fluorescence polarization assays.

- Validate results with surface plasmon resonance (SPR) to measure real-time binding kinetics .

Q. Which advanced chromatographic techniques separate IMP from structurally similar nucleotides (e.g., GMP, AMP)?

Ion-pair chromatography with tetrabutylammonium bromide (5 mM) in a methanol/water gradient achieves baseline separation. For high-throughput analysis, HILIC columns (e.g., ZIC-cHILIC) resolve IMP from ADP/ATP using 10 mM ammonium acetate (pH 9.0) .

Q. How to assess IMP’s stability under physiological conditions (e.g., inflammatory microenvironments)?

Incubate IMP in phosphate-buffered saline (PBS, pH 5.0–7.4) at 37°C for 24–72 hours. Monitor degradation via:

- UV spectrophotometry (λmax = 248 nm for IMP vs. 252 nm for inosine).

- LC-MS/MS to quantify hydrolytic byproducts (e.g., inorganic phosphate, ribose) .

Data Contradiction Analysis

Q. How to address inconsistencies in IMP’s reported solubility across literature sources?

Discrepancies often stem from hydration state or salt form. For accurate comparisons:

Q. Why do IMP’s inhibitory effects on xanthine oxidase vary between in vitro and cellular models?

Cellular uptake efficiency and competing metabolites (e.g., hypoxanthine) may skew results. Use genetically modified cell lines (e.g., IMPDH knockouts) or permeabilized cell assays to isolate enzyme activity .

Safety and Compliance

Q. What safety protocols are critical when handling IMP in biochemical assays?

IMP is not classified as hazardous but requires PPE (gloves, lab coat) to avoid contamination. For large-scale use, comply with UN GHS Revision 8 guidelines: store separately from strong oxidizers and dispose via incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.